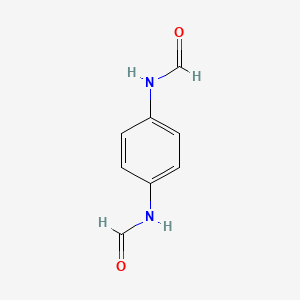

N-(4-Formamidophenyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-formamidophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-6H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLCQMBNDVZRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503982 | |

| Record name | N,N'-1,4-Phenylenediformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6262-22-2 | |

| Record name | N,N'-1,4-Phenylenediformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Formamidophenyl Formamide and Its Analogues

Advanced N-Formylation Strategies for Aromatic Amines

The direct formylation of aromatic amines is a primary route to N-aryl formamides. Recent advancements have focused on developing milder, more efficient, and environmentally benign catalytic systems.

Catalytic N-Formylation via Formic Acid or its Derivatives

Formic acid is a readily available and economical formylating agent. Various catalytic systems have been developed to promote its reaction with aromatic amines.

A notable development is the use of a sulfonic acid-functionalized magnetic nanocatalyst (NP@SO3H) for the N-formylation of primary aromatic amines with formic acid. nih.govrsc.org This heterogeneous catalyst allows for efficient reaction under mild, room temperature conditions in ethanol, with the catalyst being easily recoverable using an external magnet and reusable for multiple cycles without significant loss of activity. rsc.org The reaction proceeds smoothly for a variety of substituted anilines, with electron-donating groups on the aromatic ring generally leading to higher yields. nih.gov

Another efficient method involves the use of molecular iodine as a catalyst for the N-formylation of amines with formic acid under solvent-free conditions. organic-chemistry.org This approach is applicable to a wide range of aromatic and aliphatic amines and offers high yields and selectivity. The proposed mechanism suggests that in-situ generated hydroiodic acid (HI) catalyzes the reaction. organic-chemistry.org

Transition metal catalysts have also been effectively employed. For instance, indium has been shown to catalyze the N-formylation of amines with formic acid under solvent-free conditions at 70°C, accommodating various functional groups. nih.gov Similarly, zinc oxide (ZnO) acts as a Lewis acid catalyst for the solvent-free formylation of aromatic amines with formic acid. nih.gov

Furthermore, non-metallic catalysts like melamine-trisulfonic acid (MTSA) have demonstrated high efficacy, catalyzing the formylation of substituted anilines with formic acid under solvent-free conditions at 60°C, resulting in excellent yields. nih.gov Even simple systems like formic acid with a catalytic amount of sodium formate (B1220265) can effectively produce formamides at room temperature under solvent-free conditions, showing good to excellent yields for a range of amines. nih.gov

The choice of catalyst and reaction conditions can significantly influence the outcome of the N-formylation reaction. A comparative overview of different catalytic systems is presented below.

Table 1: Comparison of Catalytic Systems for N-Formylation of Aromatic Amines with Formic Acid

| Catalyst | Formylating Agent | Solvent | Temperature (°C) | Key Advantages |

|---|---|---|---|---|

| NP@SO3H nih.govrsc.org | Formic Acid | Ethanol | Room Temperature | Recyclable magnetic catalyst, mild conditions. |

| Iodine organic-chemistry.org | Formic Acid | Solvent-free | 70 | Low cost, environmentally friendly, high efficiency. |

| Indium nih.gov | Formic Acid | Solvent-free | 70 | Good for a variety of functional groups. |

| Zinc Oxide (ZnO) nih.gov | Formic Acid | Solvent-free | Not specified | Lewis acid catalysis. |

| Melamine-trisulfonic acid (MTSA) nih.gov | Formic Acid | Solvent-free | 60 | High yields for various anilines. |

| Sodium Formate nih.gov | Formic Acid | Solvent-free | Room Temperature | Mild conditions, reusable catalyst. |

| Triflic Anhydride (B1165640) (Tf2O) | Formic Acid | Dichloromethane | 0 to Room Temp | High yields, activates formic acid. |

Reductive Amination with CO2 Fixation for N-Formamide Synthesis

The utilization of carbon dioxide (CO2) as a C1 source for the synthesis of formamides represents a green and sustainable approach. This transformation typically involves the reductive amination of CO2 in the presence of a suitable reducing agent and catalyst.

A groundbreaking method reports the direct synthesis of N-formamides by coupling the reductive amination of carbonyl compounds with CO2 fixation using a metal-organic framework (MOF) supported ruthenium catalyst, Ru/MFM-300(Cr). nih.govresearchgate.net This process achieves highly selective production of N-formamides from a wide array of carbonyl compounds in the presence of ammonia (B1221849) and hydrogen gas. nih.govresearchgate.net

Cobalt-pincer complexes have also emerged as effective catalysts for the selective N-formylation of amines with CO2 and H2, producing water as the only byproduct. acs.org This method is applicable to a broad range of amines. acs.org In a similar vein, a copper-based catalytic system, Cu(OAc)2–4-dimethylaminopyridine (DMAP), has been successfully used for the N-formylation of amines containing unsaturated groups with CO2 and H2, demonstrating excellent selectivity. rsc.org

Organocatalytic approaches have also been explored. For instance, N,N,N',N'-tetramethylguanidine (TMG) has been shown to be an effective catalyst for the reductive amination of CO2 with silanes. researchgate.net The reaction pathway can be controlled by temperature, leading predominantly to the formamide (B127407) product at room temperature. researchgate.net Furthermore, under mild, room temperature and pressure conditions, a system of sodium borohydride (B1222165) and ammonium (B1175870) sulfate (B86663) can be used to reduce CO2 for the N-formylation of various amine substrates. google.com

Table 2: Catalytic Systems for N-Formamide Synthesis via CO2 Fixation

| Catalyst | Reducing Agent | Key Features |

|---|---|---|

| Ru/MFM-300(Cr) nih.govresearchgate.net | H2 | Couples reductive amination of carbonyls with CO2 fixation. |

| Cobalt-Pincer Complex acs.org | H2 | Selective N-formylation with water as the sole byproduct. |

| Cu(OAc)2–DMAP rsc.org | H2 | Selective for amines with unsaturated groups. |

| N,N,N',N'-tetramethylguanidine (TMG) researchgate.net | Silanes | Organocatalytic, temperature-dependent product selectivity. |

| Sodium Borohydride/Ammonium Sulfate google.com | Sodium Borohydride | Mild, atmospheric pressure conditions. |

Formamide as a Reagent in Complex Organic Transformations

Formamide and its derivatives, such as N,N-dimethylformamide (DMF), are not only products but can also serve as reagents in organic synthesis. nih.gov

Formamide itself can be used as a combined ammonia synthon and carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl halides. acs.org This approach provides a direct route to primary amides.

DMF is a particularly versatile reagent. It can be used for the formylation of amines, often under thermal conditions or catalyzed by acids or bases. researchgate.net For example, various aliphatic amines and p-methoxyaniline can be formylated with DMF at 150 °C without any additives. researchgate.net Additionally, DMF can be activated by reagents like POCl3 in the Vilsmeier-Haack reaction to formylate aromatic compounds. nih.gov

Utilization of Acetic Formic Anhydride in Formamide Synthesis

Acetic formic anhydride is a potent formylating agent that can be prepared from the reaction of formic acid with acetic anhydride or acetyl chloride with sodium formate. orgsyn.org It is a useful reagent for the formylation of amines, amino acids, and alcohols. orgsyn.org

The synthesis of N-(4-formamidophenyl)formamide can be envisioned through the formylation of a suitable precursor with acetic formic anhydride. For instance, in the synthesis of N-(benzyloxy)-2-((4-formamidophenyl)selanyl)acetamide, acetic formic anhydride was used to formylate the corresponding amino-phenyl precursor. nih.gov Similarly, in the synthesis of N-[2-benzyloxy-5-(2-oxiranyl)phenyl]formamide, a key intermediate for the drug formoterol, a mixture of formic acid and acetic anhydride was used for the N-formylation step. These examples highlight the utility of acetic formic anhydride in the synthesis of complex molecules containing the formamide moiety.

Selective Functionalization of Aryl Amines Leading to Formamide Structures

The formamide group can act as a directing group in C-H activation reactions, enabling the selective functionalization of the aromatic ring.

Palladium-Catalyzed C-H Arylation Employing Formamide as a Directing Group

A novel process has been developed for the ortho-arylation of formanilides through palladium-catalyzed C-H activation, where the formamide group serves as a transformable directing group. acs.org This methodology allows for the synthesis of biarylformanilides, which can be further converted into other valuable compounds like biarylisocyanides or N-heterocycles. acs.org

While many C-H functionalization reactions on anilines require protection of the amino group, recent research has focused on the direct arylation of unprotected anilines. uva.esnih.gov A palladium catalytic system using [2,2′-bipyridin]-6(1H)-one as a ligand has been shown to selectively catalyze the ortho-arylation of unprotected anilines, avoiding the competing N-arylation product. uva.esnih.gov Although this specific example does not directly involve a formamide directing group, it highlights the ongoing efforts to achieve selective C-H functionalization of anilines, a strategy that could potentially be adapted for formanilide (B94145) substrates.

The use of directing groups is a powerful strategy in C-H activation. While the formamide group itself can direct arylation, other directing groups are often installed in a separate step. beilstein-journals.org However, one-pot approaches that combine the installation of the directing group with the C-H functionalization are being developed to improve step economy. beilstein-journals.org

Strategies for Ortho Arylation of Formanilides

The direct functionalization of C-H bonds has become a cornerstone of efficient organic synthesis, and the ortho arylation of formanilides is a prime example of this strategy. The formamide group serves as a transformable directing group in transition-metal-catalyzed C-H activation reactions, guiding the introduction of an aryl substituent to the position adjacent to the formamido group. researchgate.netacs.org This method circumvents the need for pre-functionalized starting materials, offering a more atom-economical route to biaryl compounds.

Palladium-catalyzed reactions are central to this transformation. acs.orgacs.org These processes typically involve a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), which coordinates to the formamide oxygen, facilitating the cyclometalation step where the ortho C-H bond is cleaved. This forms a palladacycle intermediate that then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the ortho-arylated product and regenerate the active catalyst.

Key research findings have demonstrated the utility of the formamide group in directing these C-H functionalization reactions. researchgate.net The resulting biarylformanilide products are valuable intermediates that can be readily converted into other important chemical structures, such as biarylisocyanides or N-heterocycles. acs.org To enhance efficiency and selectivity, various ligands and reaction conditions have been explored. For instance, the use of cooperating ligands like [2,2′-bipyridin]-6(1H)-one has been shown to enable the direct ortho-arylation of even unprotected anilines, preventing the common side reaction of N-arylation. acs.orguva.es

Table 1: Catalytic Systems for Ortho-Arylation of Formanilides

| Catalyst System | Arylating Agent | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / AgBF₄ in HFIP | Aryl Iodide (e.g., PhI) | Formamide acts as a transformable directing group. | acs.org |

| Pd(II) / [2,2′-bipyridin]-6(1H)-one (bipy-6-OH) | Aryl Iodide (e.g., p-CF₃C₆H₄I) | Allows for selective ortho-arylation of unprotected anilines; avoids N-arylation. | acs.orguva.es |

| BBr₃ / Pd Catalyst | Aryl Halide | Involves formation of a boracycle intermediate which then undergoes cross-coupling. | d-nb.info |

| Pd(OAc)₂ / Ligand | Aryl Iodide | Primary acetamide (B32628) can also serve as a directing group for C(sp²)-H activation. | researchgate.net |

Preparation of this compound Derivatives

Synthesis of Substituted N-(Formamidophenyl)formamides

The synthesis of derivatives of this compound can be achieved by employing substituted aromatic precursors. A common approach involves the N-formylation of substituted anilines. researchgate.net For instance, starting with a substituted 4-nitroaniline (B120555) or another substituted p-phenylenediamine (B122844) derivative, one can introduce the formyl group, often using formic acid as the formylating agent.

One documented method involves the reaction of various aromatic amines with formic acid using a zinc-based catalyst, which efficiently produces a range of N-phenyl formamide derivatives. researchgate.net By applying this to a substituted p-phenylenediamine, one could selectively formylate one amino group, which could then be followed by a second formylation step to yield the desired substituted this compound. The reaction conditions, such as temperature and catalyst loading, are optimized to achieve high conversion and yield. researchgate.net For example, reactions with substituted anilines like 4-chloroaniline (B138754) and 4-bromoaniline (B143363) have shown high product yields in short reaction times. researchgate.net

Another versatile method for preparing N-formamide compounds involves the reaction of halides with formamide, often in the presence of a copper catalyst and an acid-binding agent like potassium carbonate. google.com This approach could be used to construct derivatives by starting with an appropriately substituted aryl halide.

Table 2: Synthesis of Substituted N-Phenyl Formamides from Aromatic Amines

| Starting Aromatic Amine | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chloroaniline | Formic Acid / Zn-Catalyst | N-(4-chlorophenyl)formamide | 98 | researchgate.net |

| 4-Bromoaniline | Formic Acid / Zn-Catalyst | N-(4-bromophenyl)formamide | 98 | researchgate.net |

| 4-Nitroaniline | Formic Acid / Zn-Catalyst | N-(4-nitrophenyl)formamide | 92 | researchgate.net |

| 4-Methoxyaniline | Formic Acid / Zn-Catalyst | N-(4-methoxyphenyl)formamide | 90 | researchgate.net |

| 2-Iodoaniline | Formic Acid / Zn-Catalyst | N-(2-iodophenyl)formamide | 99 | researchgate.net |

Derivatization through Aromatic Electrophilic Substitution Reactions

The derivatization of the this compound core can also be accomplished via aromatic electrophilic substitution. The electronic nature of the substituent already on the benzene (B151609) ring dictates the position of the incoming electrophile. The formamido group (-NHCHO) attached to the phenyl ring is an activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in This is due to the ability of the nitrogen's lone pair of electrons to donate electron density to the ring, stabilizing the arenium ion intermediate formed during the substitution. lkouniv.ac.in

In the case of this compound, the substituent is N-(formyl)formamido (-NHCHO(CHO)). The primary directing group attached to the ring is the formamido (-NHCHO) moiety. Since the para position is already occupied, electrophilic substitution is expected to occur predominantly at the ortho positions (positions 2 and 6 on the phenyl ring).

Typical electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂) onto the ring. masterorganicchemistry.com

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom. lkouniv.ac.in

Vilsmeier-Haack Reaction: This reaction uses phosphorus oxychloride (POCl₃) and a substituted formamide like dimethylformamide (DMF) to introduce a formyl group (-CHO). nptel.ac.in This is a powerful tool for formylating activated aromatic rings.

The reactivity of the substrate is crucial; aromatic rings with electron-donating groups are more susceptible to these reactions. nptel.ac.in The formamido group, being activating, facilitates these substitutions under relatively mild conditions compared to unsubstituted benzene.

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Studies of N-Formylation Processes

N-formylation is a fundamental process for the synthesis of formamides, including N-(4-Formamidophenyl)formamide, which is typically formed from the double formylation of p-phenylenediamine (B122844). The mechanism of N-formylation can vary depending on the formylating agent and the catalyst employed. A general pathway involves the nucleophilic attack of an amine on an activated formylating agent, such as formic acid or its derivatives. tandfonline.comresearchgate.net

The synthesis of formamides is often accelerated by catalysts that activate the formylating agent. Various catalytic systems have been developed for the N-formylation of aromatic and aliphatic amines.

One proposed mechanism using a solid acid catalyst (like silica-supported sulfonic acid) involves the protonation of the carbonyl oxygen of formic acid by the catalyst. nih.gov This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine's lone pair of electrons. nih.gov Subsequent dehydration leads to the final formamide (B127407) product.

In catalyst-free systems using formic acid, the reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of formic acid, forming an intermediate that then loses a water molecule to yield the formamide. tandfonline.comresearchgate.net

Catalytic systems using carbon dioxide and a reducing agent like phenylsilane (B129415) have also been studied. In a proposed mechanism catalyzed by EDTA, the catalyst activates the silane, which then inserts CO2 to form a silyl (B83357) formate (B1220265) intermediate. mdpi.comresearchgate.net This intermediate is then attacked by the amine to produce the N-formylated product. mdpi.comresearchgate.net Copper-catalyzed systems have also been developed, where a copper complex may activate the formylating agent or the amine substrate to facilitate the reaction. researchgate.net

| Catalyst | Formylating Agent | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Molecular Iodine (I₂) | Formic Acid | In situ generation of HI, which protonates formic acid to enhance its electrophilicity. | organic-chemistry.orgufl.edu |

| Solid Acid (e.g., NP@SO₃H) | Formic Acid | Catalyst's sulfonic acid group activates the carbonyl group of formic acid via protonation. | nih.gov |

| EDTA | CO₂ + Phenylsilane | EDTA activates the silane, which reacts with CO₂ to form a reactive silyl formate intermediate. | mdpi.comresearchgate.net |

| Zinc Acetate (B1210297) (Zn(OAc)₂) | CO₂ + Phenylsilane | A Zn(II) complex catalyzes the hydrosilylation of CO₂, which then formylates the amine. | unibo.it |

| None (Solvent-Free) | Formic Acid / Ethyl Formate | Direct nucleophilic attack of the amine on the formylating agent, followed by elimination. | tandfonline.com |

The formamide functional group, central to this compound, is a classic model for studying proton transfer, a fundamental process in chemistry and biology. rsc.org Theoretical studies, often employing Density Functional Theory (DFT), have investigated the mechanism of double proton transfer in formamide dimers. nih.govacs.orgrsc.org

These computational analyses examine the reaction's energy profile, reaction force, and reaction electronic flux to understand the structural and electronic changes that occur. nih.govacs.org Studies show that the process begins with a structural rearrangement where two formamide molecules approach each other, followed by electronic changes leading up to the transition state. nih.govacs.org The double proton transfer in a formamide dimer is typically a concerted process, meaning the protons transfer in a single kinetic step. acs.org This transfer can be synchronous (protons move at the same time) or asynchronous, depending on the specific system. rsc.org For the formamide dimer itself, the transfer is generally synchronous. rsc.orgrsc.orgacs.org Such studies are crucial for understanding hydrogen bonding and tautomerization in molecules containing amide groups.

Investigation of Catalytic Cycles and Intermediates

Reaction Pathways in Complex Organic Syntheses

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. organic-chemistry.orgnrochemistry.comjk-sci.com While this compound is a product of formylation rather than a reagent in this specific reaction, the reaction itself is fundamentally linked to formamide derivatives. The key reagent, the Vilsmeier reagent, is generated in situ from a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). nrochemistry.comname-reaction.com

The mechanism involves two main stages:

Formation of the Vilsmeier Reagent: The substituted formamide reacts with POCl₃ to form a highly electrophilic chloroiminium ion, which is the active formylating agent. organic-chemistry.orgnrochemistry.comname-reaction.com

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity and subsequent hydrolysis during workup to yield the final aryl aldehyde. nrochemistry.comjk-sci.comname-reaction.com

This reaction underscores the role of formamides as precursors to potent electrophilic reagents used in C-C bond formation.

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones to produce amines, using formamide or ammonium (B1175870) formate as both the nitrogen donor and the reducing agent. wikipedia.orgalfa-chemistry.com The reaction typically requires high temperatures. wikipedia.org The final product is often the N-formyl derivative of the amine, which can then be hydrolyzed to obtain the free primary amine. alfa-chemistry.commdpi.com

When formamide is used as the reagent, the proposed mechanism proceeds as follows:

Nucleophilic Attack: Formamide attacks the carbonyl carbon of the aldehyde or ketone. wikipedia.orgmdpi.com

Dehydration: The resulting intermediate eliminates a water molecule to form an N-formyl derivative. wikipedia.org

Reduction: Ammonium formate, which can be generated in situ from the hydrolysis of formamide, acts as the reducing agent. wikipedia.org A hydride shift occurs, leading to the reduction of the imine-like intermediate and the loss of carbon dioxide. wikipedia.org

Hydrolysis: The resulting formamide derivative is hydrolyzed (often in a separate step with acid or base) to yield the primary amine. mdpi.com

This reaction is a key example of formamide acting as a versatile reagent in the synthesis of amines.

Vilsmeier-Type Reactions and Proposed Reactive Pathways

Role of Formamide and its Derivatives as Reagents and Catalysts

Formamide and its derivatives, such as N,N-dimethylformamide (DMF), are exceptionally versatile compounds in organic chemistry, serving multiple roles beyond just being polar aprotic solvents. thermofisher.comsigmaaldrich.comnih.gov Their utility is central to understanding the chemical context of this compound.

Reagents: As detailed in the Vilsmeier-Haack and Leuckart reactions, formamides are crucial reagents. thermofisher.comwikipedia.org In the Vilsmeier-Haack reaction, DMF is the precursor to the formylating agent. wikipedia.org In the Leuckart reaction, formamide provides the nitrogen atom and the reducing power to convert carbonyls into amines. wikipedia.org

Catalysts: DMF can act as a catalyst, for instance, in the synthesis of acyl chlorides from carboxylic acids using thionyl chloride or oxalyl chloride. thermofisher.comwikipedia.org The catalytic activity involves the reversible formation of an imidoyl chloride intermediate. nih.gov

Solvents: Due to their high dielectric constant and ability to dissolve a wide range of organic and inorganic compounds, formamides are excellent solvents for reactions involving polar mechanisms, such as SN2 reactions. nih.govwikipedia.org

Stabilizers: Formamides can also function as stabilizers for certain reactive species or nanoparticles. nih.gov

Synthetic Intermediates: Formamides are valuable intermediates as they can be readily converted to other functional groups. tandfonline.comresearchgate.net They serve as protecting groups for amines in peptide synthesis and are precursors for isocyanides. tandfonline.com

The diverse reactivity of the formamide functional group highlights its importance as a fundamental building block in modern organic synthesis. tandfonline.comontosight.ai

Multi-functional Roles in Organic Transformations

This compound and related N-aryl formamides are not merely passive substrates but can assume multiple roles in organic synthesis, including serving as primary reactants, formylating agents, and precursors to various functional groups. nih.gov Their versatility is a cornerstone of their utility in constructing complex molecules.

N-formyl derivatives are crucial intermediates in the synthesis of many biologically active compounds and materials. They function as essential precursors for creating isocyanides, formamidines, ureas, and carbamates. organic-chemistry.org The formamide group can also serve as a protecting group for amines, particularly in peptide synthesis. academie-sciences.fr

In many reactions, the formamide moiety acts as a source of a formyl group (-CHO). The N-formylation of amines is a fundamental transformation, and various methods have been developed to achieve this, often using formic acid in conjunction with an activating agent. academie-sciences.fr One such approach involves using triflic anhydride (B1165640) (Tf₂O) as a powerful activator for formic acid, enabling the efficient formylation of aryl amines under mild conditions. Given its structure, this compound can be synthesized via the double formylation of p-phenylenediamine, and conversely, it can act as a donor of formyl groups or their equivalents in subsequent reactions.

The table below summarizes the diverse roles of N-aryl formamides in organic synthesis, which are applicable to this compound.

| Transformation Type | Role of Formamide | Product Class | Research Finding |

| N-Formylation | Formylating Agent / Reactant | N-Aryl Formamides | N-aryl amines can be efficiently formylated using formic acid activated by agents like triflic anhydride or under catalyst-free conditions. academie-sciences.frmedcraveonline.com |

| Dehydration | Precursor | Isocyanides | In the presence of reagents like triphenylphosphine (B44618) and iodine, N-substituted formamides undergo dehydration to yield isonitriles, which are valuable intermediates in multicomponent reactions. organic-chemistry.org |

| Vilsmeier-Haack Reaction | Reactant | Aryl Aldehydes | As a substituted formamide, it can generate a Vilsmeier-type reagent for the formylation of electron-rich aromatic rings. wikipedia.orgnumberanalytics.com |

| Cyclization Reactions | Precursor | Heterocycles | N-Aryl formamides are key building blocks for synthesizing nitrogen-containing heterocycles such as quinazolines and benzimidazoles. rsc.org |

| Amidine Synthesis | Precursor | Formamidines | The formamide group can be converted into a formamidine (B1211174) moiety, a functional group present in various biologically active molecules. |

In Situ Generation of Reactive Species and Their Chemical Implications

A key aspect of formamide chemistry is the ability to generate highly reactive intermediates in situ, which then drive subsequent transformations. This compound, with its two formamide units, is a potential source for such species.

The most prominent example of this reactivity is the Vilsmeier-Haack reaction. numberanalytics.comnumberanalytics.com In this reaction, a substituted formamide reacts with an activating agent, typically phosphorus oxychloride (POCl₃) or oxalyl chloride, to form a highly electrophilic species known as the Vilsmeier reagent, which is a substituted chloroiminium ion. wikipedia.orgnrochemistry.comtcichemicals.com This reagent is a weak electrophile capable of formylating electron-rich aromatic and heteroaromatic compounds. nrochemistry.comcambridge.org The reaction mechanism involves the formation of the Vilsmeier reagent, followed by electrophilic attack on the aromatic substrate and subsequent hydrolysis during workup to yield the final aldehyde. wikipedia.orgnumberanalytics.com

The generation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and POCl₃ is a classic example. It is plausible that this compound could react similarly to generate a mono- or bis-Vilsmeier reagent, which could then be used in subsequent formylation reactions or intramolecular cyclizations.

Another significant reactive species generated from N-substituted formamides is the isonitrile (or isocyanide). The dehydration of formamides using reagents such as triphenylphosphine/iodine provides a mild and efficient route to isonitriles. organic-chemistry.org These isonitriles are highly valuable in synthetic chemistry due to their unique ambiphilic reactivity, enabling their use in various multicomponent reactions to build complex molecular scaffolds. organic-chemistry.org

The table below details the reactive species that can be generated from formamide precursors and their synthetic applications.

| Reactive Species | Precursor | Reagents for In Situ Generation | Chemical Implication & Application |

| Vilsmeier Reagent (Chloroiminium ion) | N-substituted formamide | POCl₃, PBr₃, Oxalyl Chloride, Triflic Anhydride | A powerful electrophile used for the formylation of electron-rich arenes and heterocycles (Vilsmeier-Haack reaction). wikipedia.orgnrochemistry.comtcichemicals.com |

| Isonitrile (Isocyanide) | N-substituted formamide | PPh₃/I₂, Diphosgene, Sulfonyl Chlorides | A versatile building block in multicomponent reactions (e.g., Passerini, Ugi reactions) for the rapid synthesis of complex molecules and heterocycles. organic-chemistry.org |

| Formamidinium Ion | N-substituted formamide | Activating agents (e.g., POCl₃) followed by amine addition | Intermediate in the synthesis of formamidines, which are important in medicinal chemistry and as ligands. researchgate.net |

| Reactive Nitrogen Species (RNS) | Formamide | Plasma, High Temperature | In fields like prebiotic chemistry, formamide can decompose to generate reactive species like HCN, contributing to the synthesis of nucleobases and amino acids. researchgate.netmdpi.com |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of individual atoms within a molecule. iaea.org High-resolution and multidimensional NMR techniques have been instrumental in characterizing N-(4-Formamidophenyl)formamide.

High-resolution ¹H and ¹³C NMR spectra provide definitive evidence for the chemical structure of this compound. In a suitable solvent like DMSO-d₆, the ¹H NMR spectrum displays distinct signals corresponding to the aromatic protons and the formyl protons. The aromatic protons typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The formyl protons and the N-H protons also exhibit characteristic chemical shifts.

Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum shows signals for the two equivalent pairs of aromatic carbons, the two carbons of the formyl groups, and the two ipso-carbons of the benzene ring. The chemical shifts of the carbonyl carbons are particularly indicative of the formamide (B127407) functional groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and Related Compounds.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C-H) | 7.0 - 8.0 |

| ¹H | Formyl (CHO) | 8.0 - 8.5 |

| ¹H | Amide (N-H) | 9.5 - 10.5 |

| ¹³C | Aromatic (C-H) | 115 - 130 |

| ¹³C | Aromatic (C-N) | 130 - 140 |

While one-dimensional NMR provides structural connectivity, multidimensional NMR experiments are necessary to probe the molecule's conformation and dynamics. iaea.orgnih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. These experiments help in the unambiguous assignment of all proton and carbon signals and can provide insights into the relative orientation of the formamide groups with respect to the phenyl ring.

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for studying the structure and dynamics of molecules in their solid form. preprints.orgmst.edu Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. mdpi.com Techniques like Magic Angle Spinning (MAS) are employed to enhance spectral resolution by averaging out anisotropic interactions. mdpi.com

For this compound and related compounds, ssNMR can distinguish between different crystalline forms (polymorphs) and provide details about molecular packing and intermolecular hydrogen bonding. acs.org ¹³C and ¹⁵N ssNMR are particularly useful in this regard, as the chemical shifts of these nuclei are sensitive to the local electronic environment, which is influenced by crystal packing forces. researchgate.net The study of related formamide derivatives in intercalation compounds has shown that ¹³C chemical shifts are sensitive to guest-host interactions and the conformation of the formamide group. acs.org

Multidimensional NMR Techniques for Conformational and Dynamic Studies

X-ray Crystallography

X-ray crystallography provides the most definitive picture of the three-dimensional arrangement of atoms in a crystalline solid. uol.deuhu-ciqso.es

Table 2: Illustrative Crystallographic Parameters for a Formamide Derivative.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Note: Data for an illustrative substituted triazole derivative. mdpi.com

The crystal structure allows for a detailed analysis of the dihedral angle between the phenyl ring and the formamide groups, which provides insight into the degree of twist in the molecule. researchgate.net In related compounds like N-(4-Methylphenyl)formamide, the dihedral angle between the benzene ring and the amide group is 32.35 (1)°. researchgate.net

Furthermore, the analysis reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, which are crucial in dictating the crystal packing. rsc.org In many formamide derivatives, strong N—H⋯O hydrogen bonds are observed, often leading to the formation of dimers or chains of molecules. nih.govresearchgate.net These interactions are fundamental to the stability of the crystalline structure. Computational methods, such as Hirshfeld surface analysis, can be used to further quantify and visualize these intermolecular contacts. mdpi.comchemrxiv.org

Analysis of Dihedral Angles and Intermolecular Interactions in Crystalline States

Other Spectroscopic Techniques

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by specific bond vibrations. studymind.co.uk For this compound, the IR spectrum is dominated by the characteristic absorptions of its secondary amide and aromatic functionalities.

The key vibrational modes for this compound are:

N-H Stretching: As a secondary amide, it is expected to show a single, relatively sharp absorption band in the region of 3350–3250 cm⁻¹. This band arises from the stretching vibration of the nitrogen-hydrogen bond.

C=O Stretching (Amide I band): This is typically one of the strongest absorptions in the spectrum for amides and appears in the 1680–1630 cm⁻¹ region. masterorganicchemistry.com The presence of two formamide groups might lead to a broad or complex band in this area. For a related compound, α-formamidophenyl-acetamide, carbonyl bands were noted at 1690 and 1665 cm⁻¹. unh.edu

N-H Bending (Amide II band): This band, resulting from a combination of N-H in-plane bending and C-N stretching, is another strong, characteristic peak for secondary amides, found between 1570 cm⁻¹ and 1515 cm⁻¹. spectroscopyonline.com

Aromatic C-H and C=C Stretching: The spectrum will also feature absorptions corresponding to the aromatic ring. C-H stretching vibrations typically occur just above 3000 cm⁻¹ (e.g., 3100–3000 cm⁻¹). libretexts.org Aromatic C=C in-ring stretching vibrations appear as a series of bands in the 1600–1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amide (N-H) | Stretch | 3350 - 3250 | Medium-Sharp |

| Carbonyl (C=O) | Stretch (Amide I) | 1680 - 1630 | Strong |

| Secondary Amide (N-H) | Bend (Amide II) | 1570 - 1515 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium-Variable |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₈N₂O₂), the calculated monoisotopic mass is 164.0586 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺•) would be expected at m/z ≈ 164. The fragmentation of the molecule under ionization would likely proceed through several pathways characteristic of amides and aromatic compounds.

Potential fragmentation pathways include:

Loss of a formyl radical: Cleavage of a C-CHO bond, resulting in a fragment ion [M - 29]⁺.

Loss of a formamido radical: Cleavage of the N-CHO bond, resulting in a fragment ion [M - 44]⁺.

Cleavage of the amide C-N bond: Scission of the bond between the phenyl ring and the nitrogen atom can lead to various fragment ions.

Formation of an acylium ion: Cleavage of the N-C(phenyl) bond could lead to a [C₆H₄NHCHO]⁺ fragment.

Analysis of fragmentation patterns for related molecules, such as N-phenylformamide, supports these types of cleavage pathways. nist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (approx.) | Ion Formula | Identity |

|---|---|---|

| 164 | [C₈H₈N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 135 | [C₇H₇N₂O]⁺ | [M - CHO]⁺ |

| 120 | [C₇H₆NO]⁺ | [M - NH₂O]⁺ or [M - CH₂O₂]⁺• |

| 92 | [C₆H₆N]⁺ | [C₆H₄NH₂]⁺• (aminophenyl fragment) |

Synchrotron X-ray Powder Diffraction (SXPD) is an exceptionally powerful technique for the structural characterization of crystalline materials. pharmtech.com Its high intensity and resolution allow for the precise determination of crystal structures, even from polycrystalline (powder) samples. While there are no specific reports of this compound being studied within a host-guest system, SXPD is the ideal tool for such an investigation.

In a hypothetical scenario, this compound could be encapsulated as a "guest" molecule within the pores or channels of a "host" material, such as a zeolite or a metal-organic framework (MOF). SXPD could then be used to:

Determine the precise location and orientation of the guest molecule within the host's framework. nih.gov

Analyze host-guest interactions. By resolving the atomic positions of both the host and guest, specific interactions like hydrogen bonds between the host's active sites and the guest's formamide groups (N-H···O or C=O···H) can be identified and their distances measured.

Quantify structural changes in the host. The inclusion of guest molecules can cause subtle changes to the host's unit cell dimensions (lattice parameters), which can be accurately measured by SXPD. ifremer.fr

Determine guest occupancy. The technique can help ascertain the degree to which the available sites within the host material are filled by the guest molecules. canada.ca

This level of structural detail is crucial for understanding and designing materials for applications such as selective adsorption, catalysis, and chemical storage.

Table 4: Potential Structural Information from a Hypothetical SXPD Study of a Host-Guest System

| Parameter | Information Gained | Significance |

|---|---|---|

| Host Lattice Parameters (before/after guest inclusion) | Expansion or contraction of the host framework. | Indicates the strength and nature of host-guest interactions. |

| Guest Molecule Position & Orientation | Identifies the specific binding site within the host. | Reveals the geometric fit and preferred interaction sites. |

| Host-Guest Atomic Distances (e.g., O_host···H-N_guest) | Provides direct evidence and geometry of hydrogen bonds. | Elucidates the key forces responsible for guest binding. |

| Guest Occupancy Factor | Determines the stoichiometry of the host-guest complex. | Important for understanding loading capacity and material properties. |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

No specific DFT studies on N-(4-Formamidophenyl)formamide were found in the available literature. Consequently, data on its optimized molecular geometry, electronic structure, frontier molecular orbitals, charge distribution, reactivity, and tautomerism from this theoretical framework are not available.

Optimization of Molecular Geometries and Electronic Structures

Information not available in the searched scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distributions

Information not available in the searched scientific literature.

Prediction of Reactivity and Tautomerism

Information not available in the searched scientific literature.

Computational Analysis of Reaction Force and Electronic Flux

Information not available in the searched scientific literature.

Ab Initio Molecular Dynamics and Quantum Chemical Calculations

No specific ab initio molecular dynamics or quantum chemical calculations concerning the formation and decomposition pathways of this compound were found.

Simulating Formation and Decomposition Pathways

Information not available in the searched scientific literature.

Energy Profiles and Free Energy Landscapes of Chemical Reactions

Detailed studies on the energy profiles and free energy landscapes for chemical reactions involving this compound are not available in the reviewed scientific literature.

Computational techniques like ab initio molecular dynamics, metadynamics, and density functional theory (DFT) are commonly used to map the free energy surfaces of chemical reactions. researchgate.netplos.org These methods allow researchers to identify transition states, reaction intermediates, and calculate the energy barriers that govern reaction rates. For instance, extensive computational work has been performed on the simpler molecule, formamide (B127407), to understand its dehydration, hydrogenation, and role in forming more complex structures. frontiersin.orgmdpi.com These studies reveal the energetic pathways and barriers for reactions, often clarifying the role of catalysts or environmental conditions. mdpi.com

However, similar dedicated computational analyses for this compound, which would detail its specific reaction pathways, transition state energies, and free energy landscapes, have not been published. Such research would be necessary to understand its stability, reactivity, and potential transformations in a prebiotic context.

Computational Approaches to Chemical Evolution and Prebiotic Chemistry

The role of this compound within computational models of chemical evolution and prebiotic chemistry has not been specifically explored in the available scientific literature.

Computational studies in prebiotic chemistry typically focus on the formation of biomolecules from simple, abundant precursors like formamide, hydrogen cyanide (HCN), and water. wikipedia.orgtorvergata.itarxiv.orgfrontiersin.org These models simulate the chemical reaction networks that could have led to the emergence of amino acids, nucleobases, and eventually, self-replicating polymers. wikipedia.orgfrontiersin.org Formamide itself is considered a key starting material, as it contains the essential elements (H, C, N, O) for life and can produce a variety of biologically relevant molecules. torvergata.it

While formamide derivatives are acknowledged as potential players in these chemical pathways, specific computational studies tracking the formation or subsequent reactions of this compound are absent from current research. Its potential role as an intermediate or building block in larger prebiotic structures remains a subject for future theoretical investigation.

Applications in Advanced Synthetic Chemistry and Materials Science

N-(4-Formamidophenyl)formamide as a Key Intermediate in Organic Synthesis

The strategic placement of two formamide (B127407) groups on a central phenyl ring imparts this compound with a distinct reactivity profile, positioning it as a key intermediate in the synthesis of a variety of organic molecules.

Precursor for Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern chemistry, forming the structural basis for a vast number of pharmaceuticals, agrochemicals, and functional materials. gla.ac.uk this compound serves as a valuable starting material for the construction of complex heterocyclic frameworks. The formamide groups can undergo a variety of chemical transformations, including cyclization and condensation reactions, to form new rings. For instance, formamides are known to be key precursors in the synthesis of important pharmaceutical compounds like 1,2-dihydroquinolines and quinolone antibiotics. rsc.org The reactivity of the formamide moiety has been extensively explored in heterocyclic chemistry, where it can act as a C1 feedstock for building heterocyclic rings. beilstein-journals.orgresearchgate.net

The synthesis of various heteroannulated pyrimidones has been achieved using formamide as a C1 source under neat conditions, highlighting its utility in creating complex heterocyclic systems efficiently. beilstein-journals.org This approach avoids the need for more complex or hazardous reagents, aligning with the principles of green chemistry.

Synthesis of Pharmaceutical and Agrochemical Intermediates

The versatility of this compound extends to its role as an intermediate in the synthesis of valuable pharmaceutical and agrochemical compounds. Formamides, in general, are widely used as intermediates in the production of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai

Recent research has demonstrated the use of derivatives of this compound in the development of potential antitumor agents. A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and showed promising in vitro and in vivo antitumor activity. nih.gov Specifically, one of the most potent analogs demonstrated the ability to slow cancer cell progression by inhibiting angiogenesis and inducing apoptosis and necrosis. nih.gov Furthermore, N-(benzyloxy)-2-((4-formamidophenyl)selanyl)acetamide has been synthesized as part of a study on novel hydroxamic acid-based organoselenium hybrids, indicating the utility of the formamidophenyl scaffold in medicinal chemistry research. mdpi.com

The synthesis of these complex molecules often involves the strategic modification of the formamide groups or the phenyl ring of the parent compound, showcasing the adaptability of this compound as a versatile building block.

Integration into Polymer and Material Architectures

The unique chemical properties of this compound make it a promising candidate for incorporation into advanced polymer and material systems. The presence of two reactive formamide groups allows for its use as a functional monomer or as a building block for creating novel material architectures with tailored properties.

Synthesis of Formamide-Functionalized Monomers and Polymers

Formamide-containing monomers are valuable for creating highly functionalized polymers. While direct polymerization of this compound may be challenging, its derivatives can be designed as monomers for polymerization reactions. The formamide group itself can be a precursor to other functionalities. For example, a stable methacrylate (B99206) monomer containing a formamide group, 2-formamido ethyl methacrylate (FEMA), has been developed. noaa.gov This monomer can be polymerized, and the formamide group can then be converted in situ to an isocyanide, which can undergo multicomponent reactions to introduce complex functionalities into the polymer sidechain. noaa.govmorressier.com This strategy highlights the potential for creating a diverse range of polymers from formamide-based monomers.

The development of formamide-based monomers is an active area of research aimed at expanding the scope of polymer functionalization. morressier.com These monomers offer a pathway to polymers with tailored properties for various applications.

Derivatization of Formamide Side-Groups for Diverse Functionalities

Once incorporated into a polymer backbone, the formamide side-groups derived from this compound can be chemically modified to introduce a wide array of functionalities. The derivatization of functional groups is a common strategy to alter the properties of materials. For instance, the derivatization of carboxylic acids with N-(4-aminophenyl)piperidine has been shown to significantly improve their detection in analytical techniques. rowan.edu This principle of derivatization can be applied to the formamide groups in polymers.

These modifications can be used to tune properties such as solubility, thermal stability, and biological activity. The ability to post-functionalize polymers in this manner provides a powerful tool for creating materials with specific and complex capabilities.

Building Blocks for Novel Materials Systems

This compound and its derivatives can serve as fundamental building blocks for the construction of novel material systems. The rigid aromatic core and the reactive formamide groups make it suitable for creating materials with ordered structures, such as liquid crystals or porous organic frameworks.

For example, formamide itself has been used in the synthesis of low-dimensional carbon materials. statnano.com The high polarity and dielectric constant of formamide make it an excellent building block for a variety of materials, from polymers to saccharides. beilstein-journals.orgresearchgate.net By extension, the difunctional nature of this compound suggests its potential in creating cross-linked networks or other complex material architectures. The synthesis of novel biobased polymers has been reported using formamide reactivity as a key step, demonstrating the potential for creating sustainable materials. rsc.org

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The chemical industry's shift towards green chemistry has spurred research into more sustainable methods for producing essential compounds. numberanalytics.com For formamides, this includes developing atom-economical synthetic routes that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. numberanalytics.comnih.gov

Recent advancements have focused on moving away from traditional formylating agents, which often generate significant waste, towards more environmentally friendly alternatives. nih.gov One promising approach involves the use of carbon dioxide (CO2) as a C1 source. For instance, researchers have successfully demonstrated the direct synthesis of N-formamides by coupling the reductive amination of carbonyl compounds with CO2 fixation over a metal-organic framework supported ruthenium catalyst. nih.gov This one-pot N-formylation of aldehydes and ketones has shown high yields for a variety of substrates. nih.gov

Another innovative and sustainable method is the electrochemical synthesis of formamides. uva.nl This technique utilizes methanol (B129727) as both a reagent and a solvent, with a simple glassy carbon electrode facilitating the reaction. uva.nl This process avoids the need for metal catalysts and opens up new avenues for the selective C-N bond formation. uva.nl Mechanistic studies have revealed the formation of a methylisocyanide intermediate during the electrochemical oxidation of methanol and N-formylation of amines. uva.nl

Furthermore, the use of glycerol (B35011) derivatives as a carbonyl source, catalyzed by zeolite-supported copper-based catalysts, presents another green synthetic route. rsc.org This method involves the in situ cleavage of C-C bonds and has been shown to be effective for the N-formylation of amines. rsc.org

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also offer potential economic benefits through the use of readily available and renewable feedstocks.

Advanced Mechanistic Investigations Using Combined Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The combination of experimental techniques and computational modeling provides a powerful tool for elucidating the intricate pathways of chemical transformations.

For instance, in the synthesis of N-alkylbenzamides, a green approach involving the iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water has been developed. rsc.org Detailed mechanistic studies of such reactions can reveal the role of the catalyst and solvent in promoting the desired transformation.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model reaction intermediates and transition states, providing insights into the energetics of different reaction pathways. nih.gov These theoretical predictions can then be validated through experimental methods like in-situ Fourier-transform infrared spectroscopy (FTIR) and isotopic labeling studies. uva.nlrsc.org

In the context of C-H functionalization, a detailed study of the palladium-mediated directed C(2)-H functionalization of bicyclo[1.1.1]pentanes (BCPs) combined stoichiometric organometallic experiments, H/D exchange, and DFT calculations. nih.gov This comprehensive approach revealed that while cyclometalation at Pd(II) was kinetically facile, it was thermodynamically unfavorable with certain directing groups. nih.gov This understanding led to the identification of more suitable directing groups and ligands, ultimately enabling the development of a synthetically useful C-H functionalization method. nih.gov

Such combined experimental and computational investigations are essential for unraveling complex reaction mechanisms and guiding the development of more selective and efficient catalytic systems for the synthesis and functionalization of compounds like N-(4-Formamidophenyl)formamide.

Exploration of Novel Catalytic Roles and Directed Functionalizations

The formamide (B127407) group has the potential to act as a directing group in C-H activation reactions, guiding the functionalization of specific positions on the aromatic ring. pkusz.edu.cnmagtech.com.cn This strategy offers a powerful way to synthesize complex molecules with high regioselectivity. pkusz.edu.cnsnnu.edu.cn The development of removable directing groups is a key area of research, as it allows for the introduction of functionality without leaving a permanent auxiliary group on the final product. pkusz.edu.cn

Transition-metal catalysis is a cornerstone of modern organic synthesis, and the exploration of new catalytic systems for C-H functionalization is an active area of research. magtech.com.cn For example, ruthenium-catalyzed pyrimidine-directed indole (B1671886) arylation has been reported, where the pyrimidine (B1678525) directing group can be subsequently cleaved. pkusz.edu.cn

The formamide moiety itself can also be a precursor to other functional groups. For example, N-formamides can act as carbonyl precursors in the catalytic synthesis of α-acyloxycarboxamides under mechanochemical conditions. nih.gov This reaction proceeds via the activation of the formamide group by a catalyst, followed by nucleophilic attack and rearrangement. nih.gov

Future research will likely focus on discovering new catalytic systems that can utilize the formamide groups of this compound to direct a wider range of chemical transformations, including arylation, alkylation, and the introduction of various functional groups. The ability to selectively functionalize the aromatic ring of this compound would significantly expand its utility as a building block in organic synthesis.

Integration of this compound into Emerging Material Science Technologies

The unique structure of this compound, with its two formamide groups and central phenyl ring, suggests its potential as a monomer or building block for novel polymers and materials. Its high thermal stability makes it a candidate for applications requiring robust materials.

Formamide and its derivatives have found use in various material science applications. For example, formamide is used as an RNA stabilizer in gel electrophoresis and to prevent cracking during the sintering of sol-gel solutions. wikipedia.org It has also been used as a solvent for the electrostatic self-assembly of polymer nanofilms. wikipedia.org

The reaction of N,N'-1,4-phenylenebisformamide (an isomer of this compound) with other reagents produces complex compounds used in the manufacturing of dyes, pigments, and specialty chemicals for the textile, leather, and paper industries. ontosight.ai This highlights the potential of diformamide compounds in creating functional materials.

Furthermore, N-vinylformamide (NVF) is an advanced monomer used to produce polymers for the paper industry, enhancing the strength, durability, and recyclability of paper products. snf.com This demonstrates the role of formamide-containing monomers in developing sustainable materials. snf.com

Future research could explore the polymerization of this compound or its derivatives to create novel polymers with unique properties. Its rigid aromatic core and hydrogen-bonding capabilities could lead to materials with interesting thermal, mechanical, or electronic properties, potentially finding applications in areas such as high-performance plastics, membranes, or electronic devices.

Q & A

Q. What are the common synthetic routes for preparing N-(4-Formamidophenyl)formamide, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation reactions between formic acid derivatives and aromatic amines. A widely used method involves microwave-assisted solvent-free reactions, which reduce reaction times and improve yields compared to traditional heating . For example, reacting 4-aminophenyl derivatives with formic acid under controlled microwave irradiation (e.g., 100–150°C for 10–30 minutes) achieves high purity and efficiency. Key optimization parameters include:

- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or pyridine) to enhance reactivity.

- Temperature control : Preventing decomposition of thermally sensitive intermediates.

- Purification steps : Recrystallization or column chromatography to isolate the product .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

The compound’s structural integrity is validated using:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify aromatic protons (δ 7.0–8.5 ppm) and formamide protons (δ 8.0–10.0 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., m/z 150–160 for C₈H₉N₂O₂) .

- X-ray Crystallography : Single-crystal analysis provides bond lengths, angles, and spatial arrangement (e.g., triclinic crystal system with space group P1) .

Purity is assessed via HPLC or melting point analysis .

Advanced Research Questions

Q. How do substituent effects on the phenyl ring influence the reactivity and biological activity of this compound derivatives?

Electron-donating groups (e.g., -OCH₃) increase the nucleophilicity of the aromatic amine, enhancing reaction yields in formamide synthesis. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce basicity, lowering yields . Biological activity correlates with substituent-induced electronic changes:

- Antimicrobial properties : Sulfonamide derivatives (e.g., N-(4-sulfamoylphenyl)formamide) exhibit enhanced antibacterial activity due to improved target binding .

- Pharmacokinetics : Hydrophobic substituents (e.g., -CH₃) improve membrane permeability, as shown in cellular uptake assays .

Q. What methodologies are recommended for resolving contradictions in spectroscopic or crystallographic data for this compound analogs?

Data discrepancies often arise from:

- Polymorphism : Different crystal packing (e.g., triclinic vs. monoclinic forms) alters bond angles. Use temperature-dependent XRD to identify polymorphs .

- Dynamic NMR effects : Rotameric equilibria in formamide groups cause peak splitting. Variable-temperature NMR (e.g., 25–100°C) resolves these ambiguities .

- Computational validation : Density Functional Theory (DFT) simulations reconcile experimental and theoretical spectra .

Q. How can SHELX software be applied to refine high-resolution crystallographic data for this compound?

SHELXL is ideal for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twin detection. Key steps include:

- Data integration : Use SHELXPRO to process diffraction data (e.g., *.hkl files).

- Structure solution : SHELXD identifies heavy atom positions via dual-space methods.

- Refinement : Iterative cycles with SHELXL adjust occupancy, thermal parameters, and hydrogen bonding networks. For high-resolution data (<1.0 Å), multipole refinement improves electron density maps .

Methodological Considerations

- Handling air-sensitive intermediates : Perform reactions under inert atmosphere (N₂/Ar) to prevent oxidation .

- Scaling up synthesis : Optimize reactor conditions (e.g., flow chemistry) for reproducibility in gram-scale batches .

- Troubleshooting low yields : Screen alternative solvents (e.g., DMF vs. THF) or use coupling agents (e.g., EDC/HOBt) for amide bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.